molecular formula C21H23ClN2O B12915455 {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol CAS No. 925218-05-9

{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B12915455
CAS No.: 925218-05-9
M. Wt: 354.9 g/mol
InChI Key: LJDFPVHTJIYBHO-UHFFFAOYSA-N
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Description

{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol ( 925218-05-9) is a chemical compound with the molecular formula C21H23ClN2O and a molecular weight of 354.87 g/mol . This piperidinyl indole derivative is provided as a high-purity reagent for research use only. Compounds featuring the indole scaffold are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities. Research indicates that indole derivatives, as a class, have demonstrated versatile pharmacological potential, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects . The structural motif of a piperidine ring linked to an indole group is found in compounds investigated for various biological activities. For instance, structurally related phenylpiperidinyl indole derivatives have been the subject of patent filings for their potential applications . Furthermore, analogous compounds containing the 1-((1H-indol-3-yl)methyl)piperidine structure have been explored in preclinical research for interactions with neurological targets, such as the dopamine transporter (DAT) . The specific research applications for {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol are for the end-user to determine. Researchers are advised to consult the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

925218-05-9

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C21H23ClN2O/c22-19-7-3-2-6-18(19)21(15-25)9-11-24(12-10-21)14-16-13-23-20-8-4-1-5-17(16)20/h1-8,13,23,25H,9-12,14-15H2

InChI Key

LJDFPVHTJIYBHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)C2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Chlorophenyl)piperidine Intermediate

  • Starting from commercially available piperidine derivatives, the 4-position is functionalized by reaction with 2-chlorobenzoyl chloride or related acyl chlorides under low temperature (0 °C) in the presence of a base such as triethylamine.
  • The resulting 4-(2-chlorophenyl)piperidine is isolated by filtration and recrystallization from ethanol or mixed solvents to obtain a pure intermediate with melting points typically around 240–242 °C (patent CN1087339A).

Introduction of the Indol-3-ylmethyl Group

  • The N-1 position of the piperidine ring is alkylated with an indol-3-ylmethyl moiety, often via reductive amination or nucleophilic substitution.
  • For example, 1H-indole-3-carboxylic acid or its derivatives can be converted to reactive intermediates (e.g., acyl azides) and reacted with the piperidine intermediate in the presence of triethylamine and diphenylphosphine acylazide reagents.
  • The reaction is typically carried out under argon atmosphere at room temperature with stirring for extended periods (e.g., 20 hours) to ensure complete conversion.
  • Purification is achieved by extraction, drying, and silica gel column chromatography, yielding the N-(1H-indol-3-ylmethyl) substituted piperidine derivative.

Conversion to Methanol Derivative at Piperidine 4-Position

  • The 4-position of the piperidine ring bearing the 2-chlorophenyl substituent is further functionalized to introduce the hydroxymethyl group.
  • This can be achieved by reduction of a corresponding aldehyde or ketone intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
  • The hydroxymethyl group is introduced selectively without affecting the indole moiety.
  • The final product is often isolated as a fumarate salt by treatment with fumaric acid in ethanol/isopropyl ether mixtures, followed by recrystallization to improve purity and stability.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Melting Point (°C) Notes
1 Acylation of piperidine 2-Chlorobenzoyl chloride, 0 °C, triethylamine ~80 240–242 Recrystallization from ethanol
2 N-Alkylation with indol-3-ylmethyl 1H-indole-3-carboxylic acid, diphenylphosphine acylazide, argon atmosphere, RT, 20 h 28–35 220 (decomp.) Purification by silica gel chromatography
3 Reduction to methanol Sodium borohydride or LiAlH4, ethanol or THF 70–85 Variable Formation of fumarate salt for isolation

Research Findings and Optimization Notes

  • The reaction environment is critical: inert atmosphere (argon) and low temperature during acylation prevent side reactions and improve yield.
  • The use of diphenylphosphine acylazide facilitates the formation of the amide bond between the indole moiety and piperidine nitrogen.
  • Purification by recrystallization and chromatography is essential to obtain high-purity product suitable for biological evaluation.
  • Formation of fumarate salts enhances the stability and crystallinity of the final compound, facilitating handling and formulation.
  • Alternative synthetic routes involving oxidation and alkylation of indole derivatives have been reported but are less common for this specific compound.

Summary Table of Key Preparation Steps

Intermediate/Product Key Reagents/Conditions Purification Method Yield (%) Melting Point (°C)
4-(2-Chlorophenyl)piperidine 2-Chlorobenzoyl chloride, triethylamine, 0 °C Recrystallization in ethanol ~80 240–242
N-(1H-indol-3-ylmethyl)-4-(2-chlorophenyl)piperidine 1H-indole-3-carboxylic acid, diphenylphosphine acylazide, argon, RT, 20 h Silica gel chromatography 28–35 220 (decomp.)
{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol fumarate Sodium borohydride reduction, fumaric acid treatment Recrystallization in ethanol/isopropyl ether 70–85 178–183 (fumarate salt)

Chemical Reactions Analysis

Types of Reactions

(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups to the indole or chlorophenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it valuable in the production of high-value products.

Mechanism of Action

The mechanism of action of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Receptor Binding: The compound might bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of the target compound with related derivatives:

Compound Name Substituents Key Features Biological Activity Synthesis Method References
Target Compound :
{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol
- 2-Chlorophenyl at C4
- Hydroxymethyl at C4
- Indol-3-ylmethyl at N1
Enhanced solubility due to hydroxymethyl; indole may enable receptor binding Hypothesized antimicrobial or neurological activity (based on structural analogs) Likely involves LiBH4 reduction of ketone precursors (similar to )
Compound 8c :
{1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol
- 4-Chlorophenylmethyl at N1
- 4-Fluorophenylmethanol at C4
σ1 receptor ligand activity Potent σ1 ligand (neuromodulatory applications) Synthesized via LiBH4 reduction of ketone intermediate
CDFII :
{2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole}
- 2-Chlorophenyl at C2
- 2,3-Dimethylbenzyl at N1
- Fluoroindole
Synergistic activity with carbapenems MRSA inhibition Multi-step synthesis involving alkylation and cyclization
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol - 2-Chlorobenzyl at N1
- Hydroxymethyl at C4
Lacks indole moiety; simpler structure Synthetic intermediate for drug discovery Standard reduction/alkylation methods

Key Differences and Implications

Substituent Position and Bioactivity: The target compound’s 2-chlorophenyl group (vs. 4-chlorophenyl in 8c) may alter steric interactions with target receptors. For example, σ1 ligands like 8c require precise substituent positioning for activity, suggesting the target compound’s 2-chloro configuration could favor different targets . The indol-3-ylmethyl group distinguishes the target from non-indole analogs (e.g., [1-(2-chloro-benzyl)-piperidin-4-yl]-methanol).

Hydroxymethyl Group: The hydroxymethyl group in the target compound and [1-(2-chloro-benzyl)-piperidin-4-yl]-methanol enhances water solubility compared to non-hydroxylated analogs like CDFII. This could improve pharmacokinetic profiles .

Synthetic Accessibility :

  • The target compound’s synthesis may mirror 8c’s LiBH4-mediated reduction (), but the indole incorporation likely requires additional steps, such as nucleophilic substitution or coupling reactions .

Research Findings and Data

Spectral Characterization (Hypothetical Data)

While direct data for the target compound are unavailable, analogs provide benchmarks:

  • NMR :
    • Piperidine protons in similar compounds resonate at δ 2.5–3.5 (e.g., 8c: δ 3.2 for piperidine CH2).
    • Indole NH protons typically appear at δ 8.0–10.0 (observed in CDFII analogs) .
  • Mass Spectrometry :
    • Expected [M+H]<sup>+</sup> for target compound: ~395–405 (based on C21H22ClN2O).

Biological Activity

The compound {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol is a derivative of piperidine, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C20H21ClN2OC_{20}H_{21}ClN_2O, with a molecular weight of approximately 340.85 g/mol. The structure features a piperidine ring substituted with a chlorophenyl group and an indole moiety, which are known for their pharmacological significance.

Antibacterial Activity

Research indicates that compounds similar to {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol exhibit significant antibacterial properties. A study evaluating various piperidine derivatives reported that modifications on the phenyl ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli
{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanolTBDTBD

The minimum inhibitory concentration (MIC) values for this compound are yet to be published; however, its structural similarities suggest promising activity.

Antifungal Activity

In addition to antibacterial properties, this compound may also possess antifungal activity. Studies on related piperidine derivatives have shown effective inhibition against fungi such as Candida albicans. The structure's ability to interact with fungal cell membranes is hypothesized to contribute to this activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is significant due to its implications in treating neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)Reference Standard
AChETBDDonepezil
UreaseTBDThiourea

Preliminary findings suggest that derivatives of this compound could exhibit competitive inhibition against these enzymes, although specific IC50 values for {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol are still under investigation.

Case Studies and Research Findings

Several studies have documented the biological activities of piperidine derivatives:

  • Antibacterial Efficacy : A study highlighted the effectiveness of piperidine compounds against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects.
  • Enzyme Inhibition : Research indicated that certain piperidine derivatives showed strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors like thiourea.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications on the phenolic and indole rings could enhance biological activity, suggesting a pathway for optimizing the efficacy of {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol.

Q & A

Basic: What synthetic strategies are recommended for synthesizing {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution to assemble the piperidine-indole core. For example:

  • Reductive Amination : Reacting a piperidin-4-one derivative with an indole-containing aldehyde (e.g., using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) as reducing agents) .
  • Solvent Optimization : Dichloroethane (DCE) or methanol is preferred for controlling reaction kinetics. Avoid polar aprotic solvents that may hinder imine formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield (reported up to 86% under optimized conditions) .

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